molecular formula C21H17N3O2 B1356058 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 128119-95-9

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one

Cat. No. B1356058
CAS RN: 128119-95-9
M. Wt: 343.4 g/mol
InChI Key: DOIVGWIGBQTTHP-UHFFFAOYSA-N
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Description

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C21H17N3O2 . It is a member of the 6-Membered Heterocyclic Compounds and Oxazines chemical structural classes . This compound appears as a green to dark green powder or crystal .


Molecular Structure Analysis

The molecular structure of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one consists of 43 atoms: 17 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight of this compound is 343.39 .


Physical And Chemical Properties Analysis

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a solid at 20 degrees Celsius .

Scientific Research Applications

Fluorescence Properties

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, exhibits unique fluorescence properties. Park et al. (2009) observed that derivatives of benzo[a]phenoxazin-5-one show solid-state fluorescence when bulky fluorine-containing and dibutylamino groups are introduced, preventing π−π interactions (Park et al., 2009). Similarly, Long et al. (1999) synthesized benzo[a]phenoxazin-5-one derivatives and analyzed their fluorescence properties based on electronic effects of substituents (Long et al., 1999).

Potential as Biothiol Sensors

Grzelakowska et al. (2017) synthesized several benzo[a]phenoxazine dyes to evaluate their potential as fluorescent and colorimetric probes for detecting biothiols like l-cysteine. Their findings indicate enhanced fluorescence intensity and red shifts in absorption bands in the presence of l-cysteine (Grzelakowska et al., 2017).

Spectroscopic Applications

Oliveira et al. (2002) investigated the electronic and vibrational spectra of Nile Blue and its derivative, providing insights into their molecular properties and potential applications in spectroscopy (Oliveira et al., 2002).

Photophysical Characterization

Matsui et al. (2013) studied the solid-state fluorescence of various 6-aryl-9-(dibutylamino)benzo[a]phenoxazin-5-ones, highlighting their potential for photophysical applications due to their high fluorescence quantum yields (Matsui et al., 2013).

Lipid Microenvironment Probing

Cooksey et al. (1987) utilized Nile Red as a probe to determine neutral lipid content in microalgal cells, demonstrating its potential as a vital stain for lipid microenvironment analysis (Cooksey et al., 1987).

Photostability and Photophysical Properties

Hornum et al. (2020) synthesized monosubstituted Nile Red derivatives and reported on their solvatochromic responsiveness and photophysical properties, making them suitable for advanced optical molecular probes (Hornum et al., 2020)

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, which is a Nile Red analogue , are cellular membranes and lipid droplets . These targets play a crucial role in maintaining the structural integrity of cells and storing energy, respectively.

Mode of Action

The compound interacts with its targets through its unrivaled fluorescent properties in lipophilic environments . It is a strong push−pull chromophore, which underlies its distinct solvatochromicity . This allows it to indicate cellular events in live-cell imaging .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism and membrane dynamics. Its fluorescence properties allow it to report the polarity of its local environment , providing insights into the lipid structures and cellular processes .

Pharmacokinetics

Its inherent lipophilicity suggests that it may have good absorption and distribution within lipid-rich environments

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the visualization of cellular membranes and lipid droplets . Its fluorescence can be finely tuned by judiciously introducing substituents of distinct electronic character at specific positions , making it a valuable tool for advancing the understanding of lipid structures and cellular processes .

Action Environment

The action, efficacy, and stability of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one are influenced by environmental factors. Specifically, its one- and two-photon excited fluorescence turns out to be very responsive to substitution . Its luminosity is quenched in aqueous media , suggesting that its action is most effective in lipophilic environments.

properties

IUPAC Name

9-(diethylamino)-5-oxobenzo[a]phenoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-3-24(4-2)13-9-10-17-18(11-13)26-21-16(12-22)20(25)15-8-6-5-7-14(15)19(21)23-17/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVGWIGBQTTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one

CAS RN

128119-95-9
Record name 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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